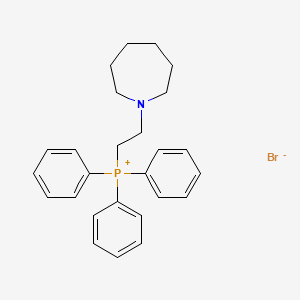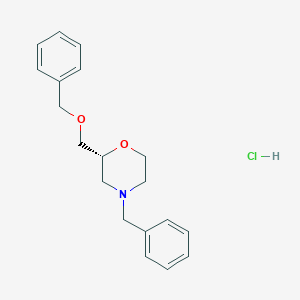
(R)-4-Benzyl-2-((benzyloxy)methyl)morpholine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride is a chiral morpholine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and benzyloxy groups in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ®-morpholine and benzyl chloride.
Alkylation: ®-morpholine is first alkylated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form ®-4-benzylmorpholine.
Benzylation: The resulting ®-4-benzylmorpholine is then further reacted with benzyl bromide in the presence of a base to introduce the benzyloxy group, yielding ®-4-benzyl-2-((benzyloxy)methyl)morpholine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding alkyl derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alkylated morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
Scientific Research Applications
®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The benzyl and benzyloxy groups enhance its binding affinity to these targets, modulating their activity. This modulation can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-Benzylmorpholine: Lacks the benzyloxy group, making it less versatile in chemical reactions.
®-2-((Benzyloxy)methyl)morpholine: Lacks the benzyl group, affecting its binding affinity and reactivity.
®-4-Benzyl-2-methylmorpholine: Contains a methyl group instead of a benzyloxy group, altering its chemical properties.
Uniqueness
®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical and biological properties. This dual functionality enhances its utility in various applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2R)-4-benzyl-2-(phenylmethoxymethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXENIRXYFQTMNL-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol](/img/structure/B8100231.png)
![(2R)-2-[(2-azaniumylacetyl)amino]-3-sulfanylpropanoate](/img/structure/B8100243.png)
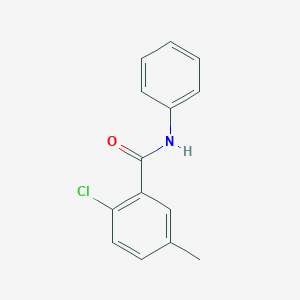
![6H,6'H-[2,2'-Bithiopyran]-5-carboxylic acid](/img/structure/B8100257.png)
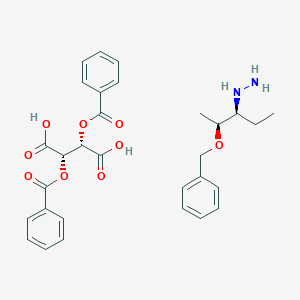
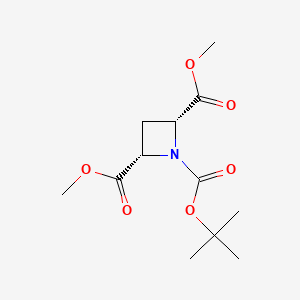
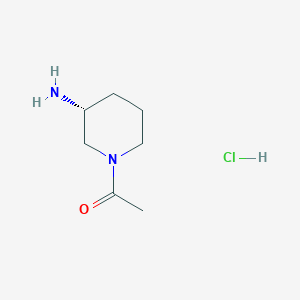
![rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide](/img/structure/B8100282.png)
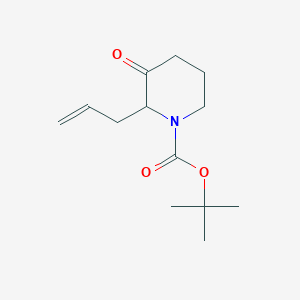
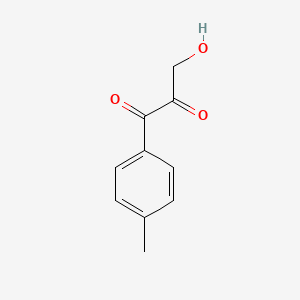
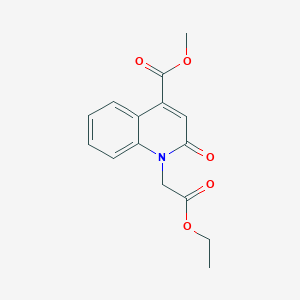
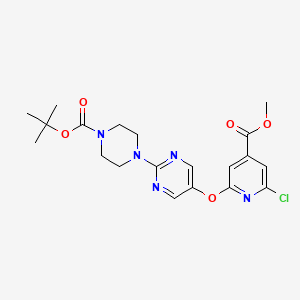
![(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate](/img/structure/B8100346.png)
